molecular formula C12H9N3O2S B6580141 N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1203332-59-5

N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B6580141
CAS No.: 1203332-59-5
M. Wt: 259.29 g/mol
InChI Key: JLNCAPSCVNXOGK-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that combines a furan ring with a benzothiadiazole moiety.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan and benzothiadiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde derivatives: Known for their antimicrobial and anticancer properties.

    Benzothiadiazole derivatives: Widely studied for their electronic and optical properties.

Uniqueness

N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to the combination of the furan and benzothiadiazole moieties, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c16-12(13-7-9-2-1-5-17-9)8-3-4-10-11(6-8)15-18-14-10/h1-6H,7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNCAPSCVNXOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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